molecular formula C8H13NO B13813872 Oxiranecarbonitrile, 3-ethyl-2-propyl-

Oxiranecarbonitrile, 3-ethyl-2-propyl-

Cat. No.: B13813872
M. Wt: 139.19 g/mol
InChI Key: AVONZKKWYFHWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranecarbonitrile, 3-ethyl-2-propyl- is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarbonitrile, 3-ethyl-2-propyl- typically involves the reaction of an appropriate alkene with a nitrile oxide. This reaction is often carried out under mild conditions, using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions may vary depending on the specific reagents and desired yield .

Industrial Production Methods

In industrial settings, the production of Oxiranecarbonitrile, 3-ethyl-2-propyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Oxiranecarbonitrile, 3-ethyl-2-propyl- .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarbonitrile, 3-ethyl-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxirane derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxiranecarbonitrile, 3-ethyl-2-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranecarbonitrile, 3-ethyl-2-propyl- involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. The nitrile group can participate in nucleophilic addition reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranecarbonitrile, 3-ethyl-2-propyl- is unique due to its specific combination of an oxirane ring and a nitrile group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethyl-2-propyloxirane-2-carbonitrile

InChI

InChI=1S/C8H13NO/c1-3-5-8(6-9)7(4-2)10-8/h7H,3-5H2,1-2H3

InChI Key

AVONZKKWYFHWAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)CC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.